

## **BMS-986121** chemical structure and properties

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Compound of Interest

Compound Name: BMS-986121

Cat. No.: B10854703

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## In-Depth Technical Guide: BMS-986121

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BMS-986121** is a novel, synthetic small molecule that acts as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, and in-vitro pharmacology. Detailed protocols for its synthesis, purification, and analysis are presented, along with methodologies for key functional assays used to characterize its activity. The document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the allosteric modulation of opioid receptors.

# **Chemical Structure and Properties**

**BMS-986121** is a thiazole derivative with a distinct chemical scaffold that represents a new chemotype for  $\mu$ -opioid receptor PAMs.[1][2][3][4]

Table 1: Chemical and Physical Properties of BMS-986121



Property	Value	Source	
IUPAC Name	N-(2,6-dichlorophenyl)-4-(4- nitrophenyl)-1,3-thiazol-2- amine	Generated from SMILES	
CAS Number	313671-26-0	[1]	
Molecular Formula	C15H9Cl2N3O2S	[1]	
Molecular Weight	366.22 g/mol	[1]	
SMILES	O=INVALID-LINK[O-]	[1]	
Appearance	Solid	[1]	
Solubility	Soluble in DMSO	[4]	

## **Synthesis and Purification**

The synthesis of **BMS-986121** involves a multi-step process culminating in the formation of the substituted aminothiazole core. While the specific, detailed protocol is proprietary and contained within patent WO2014107344A1, a general methodology can be inferred from related syntheses of similar chemical entities.

## **Synthesis Protocol**

The synthesis likely proceeds via the Hantzsch thiazole synthesis, a classical method for obtaining thiazole derivatives.

- Synthesis of  $\alpha$ -haloketone: The synthesis would begin with the appropriate  $\alpha$ -bromination of a substituted acetophenone, in this case, 4'-nitroacetophenone, to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one.
- Thiourea Condensation: The resulting α-haloketone is then condensed with a substituted thiourea, specifically N-(2,6-dichlorophenyl)thiourea. This reaction, typically carried out in a polar solvent like ethanol, leads to the cyclization and formation of the 2-aminothiazole ring.
- Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated, often by the addition of a non-solvent or by adjusting the pH. The crude product is then collected



by filtration.

### **Purification Protocol**

Purification of the crude **BMS-986121** is essential to remove starting materials, by-products, and other impurities.

- Crystallization: The crude solid is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetonitrile) and allowed to cool slowly, promoting the formation of pure crystals.
- Chromatography: If further purification is required, column chromatography using silica gel is a standard method. A gradient of solvents, such as hexane and ethyl acetate, would be used to elute the compound from the column.
- Washing and Drying: The purified solid is washed with a cold, non-polar solvent to remove any residual impurities and then dried under vacuum to yield the final product.

## **Analytical Characterization**

To confirm the identity and purity of the synthesized **BMS-986121**, a suite of analytical techniques should be employed.

Table 2: Analytical Methods for BMS-986121 Characterization



Technique	Purpose Expected Results		
High-Performance Liquid Chromatography (HPLC)	Purity assessment  A single major peak indicat  >98% purity.		
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak corresponding to the calculated mass of BMS- 986121.	
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)	Structural elucidation	A spectrum consistent with the proposed chemical structure, showing the correct number of protons and carbons with appropriate chemical shifts and coupling constants.	
Infrared (IR) Spectroscopy	Functional group identification	Absorption bands corresponding to N-H, C=N, C-S, and NO <sub>2</sub> groups.	

# **In-Vitro Pharmacology**

**BMS-986121** is a positive allosteric modulator of the  $\mu$ -opioid receptor. It does not activate the receptor on its own but enhances the affinity and/or efficacy of orthosteric agonists.

Table 3: In-Vitro Activity of BMS-986121

Assay	Agonist	Effect of BMS- 986121	EC50 (μM)	Source
β-arrestin Recruitment	Endomorphin-I	Potentiation	1.0	[5]
cAMP Accumulation Inhibition	Endomorphin-I	Potentiation	3.1	[6]



### **Experimental Protocols**

This assay measures the recruitment of  $\beta$ -arrestin to the activated  $\mu$ -opioid receptor.

- Cell Culture: Use a cell line stably co-expressing the μ-opioid receptor fused to a ProLink™
  tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
- Cell Plating: Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **BMS-986121** and the orthosteric agonist (e.g., endomorphin-I) in assay buffer.
- Assay Procedure:
  - Add BMS-986121 or vehicle to the cells and incubate.
  - Add the orthosteric agonist at a fixed concentration (e.g., EC<sub>20</sub>) to all wells except the negative control.
  - Incubate to allow for β-arrestin recruitment.
- Detection: Add the PathHunter® detection reagents, which include a substrate for the complemented β-galactosidase enzyme.
- Data Analysis: Measure the chemiluminescent signal. The signal is proportional to the extent of  $\beta$ -arrestin recruitment. Calculate EC<sub>50</sub> values from the dose-response curves.

This assay quantifies the inhibition of adenylyl cyclase activity following  $\mu$ -opioid receptor activation.

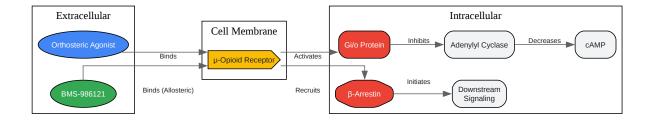
- Cell Culture: Use a cell line stably expressing the μ-opioid receptor.
- Cell Plating: Plate the cells in a 384-well low-volume white plate.
- Compound Preparation: Prepare serial dilutions of BMS-986121 and the orthosteric agonist (e.g., endomorphin-I).
- Assay Procedure:



- Pre-treat cells with BMS-986121 or vehicle.
- Stimulate the cells with forskolin to induce cAMP production, in the presence of varying concentrations of the orthosteric agonist.
- Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate).
- Data Analysis: Measure the HTRF signal. The signal is inversely proportional to the amount of cAMP produced. Calculate the potentiation of the orthosteric agonist's inhibitory effect by **BMS-986121**.

## Signaling Pathways and Experimental Workflow

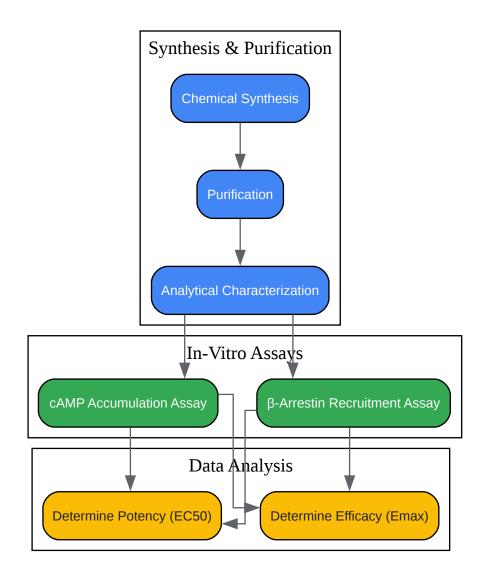
**BMS-986121** modulates the signaling of the  $\mu$ -opioid receptor, which is a G-protein coupled receptor (GPCR).



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Caption: µ-Opioid receptor signaling pathway modulated by BMS-986121.





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Caption: Experimental workflow for the characterization of BMS-986121.

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